1,1-Dichloro-2-(chloromethyl)cyclopropane

説明

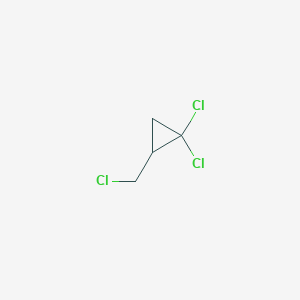

Structure

2D Structure

特性

IUPAC Name |

1,1-dichloro-2-(chloromethyl)cyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl3/c5-2-3-1-4(3,6)7/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBKTCKKJAGMQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449540 | |

| Record name | Cyclopropane, 1,1-dichloro-2-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-05-2 | |

| Record name | Cyclopropane, 1,1-dichloro-2-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Dichloro 2 Chloromethyl Cyclopropane

Cyclopropanation Strategies Employing Dihalocarbene Precursors

The addition of dichlorocarbene (B158193) to an alkene is a primary and efficient method for the construction of 1,1-dichlorocyclopropane (B3049490) rings. This approach relies on the in situ generation of the highly reactive dichlorocarbene intermediate, which then readily undergoes a cycloaddition reaction with an appropriate olefin.

Generation and Addition of Dichlorocarbene to Olefinic Substrates

The principal route for the synthesis of 1,1-dichloro-2-(chloromethyl)cyclopropane involves the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to allyl chloride. wikipedia.org Dichlorocarbene is a highly reactive intermediate that is not isolated but generated in the presence of the alkene substrate. libretexts.org

The most common method for generating dichlorocarbene is through the α-elimination of hydrogen chloride from chloroform (B151607) (CHCl₃) using a strong base. libretexts.orgorgosolver.comopenstax.org This reaction is frequently carried out in a two-phase system consisting of an organic solvent containing the chloroform and allyl chloride, and a concentrated aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.orgorgosolver.com To facilitate the reaction between the reactants in the immiscible phases, a phase-transfer catalyst (PTC) is employed. wikipedia.orgmdpi.com Quaternary ammonium (B1175870) salts, such as benzyltriethylammonium chloride (TEBAC), are common catalysts for this purpose. wikipedia.orgmdpi.com The catalyst transports the hydroxide ions (OH⁻) from the aqueous phase to the organic phase, where they can deprotonate the chloroform. mdpi.com

The mechanism proceeds via the deprotonation of chloroform by the base to form the trichloromethanide anion (:CCl₃⁻). This anion is unstable and spontaneously eliminates a chloride ion (Cl⁻) to yield the neutral, electrophilic dichlorocarbene species (:CCl₂). libretexts.orgopenstax.org The generated dichlorocarbene then rapidly adds across the carbon-carbon double bond of allyl chloride to form the stable this compound ring. wikipedia.org

A typical experimental procedure involves vigorously stirring a mixture of allyl chloride, an excess of chloroform, and the phase-transfer catalyst, while slowly adding a concentrated aqueous solution of sodium hydroxide. The reaction is often exothermic and may require cooling to maintain a controlled temperature. ias.ac.in

Table 1: Representative Conditions for the Synthesis of this compound via Dichlorocarbene Addition

| Olefinic Substrate | Dichlorocarbene Precursor | Base | Catalyst | Solvent | Yield | Reference |

| Allyl Chloride | Chloroform | 50% aq. NaOH | TEBAC | Chloroform | 65% | ias.ac.in |

| Allyl Chloride | Chloroform | Potassium tert-butoxide | None | Pentane | - | scispace.com |

Mechanistic Aspects of Stereoselectivity and Regioselectivity in Cyclopropanation

The addition of dichlorocarbene to alkenes exhibits high degrees of stereoselectivity and regioselectivity, which are critical for predicting the structure of the product.

Stereoselectivity: The reaction of dichlorocarbene generated from chloroform is stereospecific. It proceeds via a concerted, syn-addition mechanism where the carbene adds to one face of the double bond without rotation around the C-C bond of the former alkene. orgosolver.comlibretexts.org This means that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will produce a trans-disubstituted cyclopropane. libretexts.orglibretexts.org Although allyl chloride is not a stereoisomeric molecule, this principle is fundamental to carbene chemistry. The hydroxyl group of allylic alcohols can direct the cyclopropanation reagent to the syn-face of the double bond, a phenomenon that has been extensively studied with Simmons-Smith reagents and has also been observed with dichlorocarbene. unl.pt

Regioselectivity: Dichlorocarbene is an electrophilic species and therefore preferentially attacks the most nucleophilic (electron-rich) site in a molecule. libretexts.org In allyl chloride, the carbon-carbon double bond is significantly more nucleophilic than the single bonds or the carbon-chlorine bond. Therefore, the cycloaddition occurs exclusively at the C=C bond. While the electron-withdrawing nature of the adjacent chloromethyl group slightly deactivates the double bond compared to a simple alkene like propene, it remains sufficiently reactive for efficient cyclopropanation. Alternative reactions, such as insertion into C-H bonds, are much slower and generally not competitive under these conditions. The regioselectivity is thus strongly in favor of addition to the double bond to form the cyclopropane ring. nih.gov

Intramolecular Cyclization Reactions Leading to the Cyclopropane Ring System

The formation of a cyclopropane ring can also be achieved through intramolecular reactions, where a single molecule containing the necessary atoms undergoes cyclization. These methods are conceptually applicable to the synthesis of this compound, although specific literature examples for this exact target are less common than carbene addition routes.

Base-Mediated Annulation Pathways

Intramolecular cyclization of a suitable polychlorinated alkane in the presence of a base represents a plausible, albeit less direct, route to this compound. This type of reaction is analogous to the Wurtz reaction, where a 1,3-dihalide is treated with a metal or a strong base to induce ring closure. youtube.com

A hypothetical precursor for this synthesis could be a tetrachlorobutane derivative, such as 1,1,3,3-tetrachlorobutane (B12675340) or 1,1,1,3-tetrachlorobutane. In such a molecule, a strong base could abstract a proton from a carbon adjacent to two chlorine atoms, creating a carbanion. This carbanion could then act as an intramolecular nucleophile, displacing a chloride ion from the carbon at the 3-position to form the three-membered ring. This process is a type of Michael-Initiated Ring Closure (MIRC). libretexts.orgunl.ptrsc.org

The general mechanism involves two key steps:

Michael-type addition or deprotonation: A base initiates the reaction by either abstracting an acidic proton to form a carbanion or by promoting a conjugate addition. orgosolver.comunl.pt

Intramolecular Nucleophilic Substitution: The resulting nucleophilic center attacks an electrophilic carbon bearing a leaving group (in this case, a chloride) in the same molecule, leading to ring closure. libretexts.org

While this strategy is well-established for the synthesis of various cyclopropane derivatives, its application to produce this compound specifically would depend on the availability of the appropriate polychlorinated precursor and the optimization of reaction conditions to favor the desired 3-exo-tet cyclization over competing elimination and intermolecular reactions. orgosolver.comunl.ptacs.org

Radical Cyclization Approaches

Radical cyclization reactions provide another avenue for the construction of cyclic molecules. nih.gov These reactions proceed through radical intermediates and typically involve three stages: radical generation, intramolecular cyclization, and quenching of the cyclized radical. nih.gov

A hypothetical pathway to this compound could involve the generation of a radical on a polychlorinated alkane precursor. For example, a molecule like 1,1,3,4-tetrachlorobut-1-ene could serve as a starting point. A radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride) could generate a radical at a carbon atom. If this radical is positioned correctly, it could undergo an intramolecular addition to the double bond. Specifically, a 3-exo-trig cyclization, which is generally a favored pathway in radical chemistry, would lead to the formation of a five-membered ring rather than the desired three-membered ring.

However, a different precursor, such as one that could form a dichloromethyl radical on a chain with a pendant alkene, might be envisioned. Radical cyclizations are known to form polysubstituted cyclopentane (B165970) rings with good stereocontrol. rsc.org While direct evidence for the synthesis of this compound via a radical pathway is scarce, the general principles of radical chemistry suggest that with a carefully designed precursor, such a transformation could be feasible. wikipedia.orgrsc.org

Functional Group Interconversions on Pre-existing Cyclopropane Scaffolds

A versatile strategy for obtaining this compound involves modifying a functional group on a pre-existing 1,1-dichlorocyclopropane ring. This approach allows for the synthesis of the target molecule from more readily available cyclopropane derivatives.

A plausible synthetic route starts with a 1,1-dichlorocyclopropane bearing a carboxylic acid or ester group at the 2-position, such as ethyl 1,1-dichlorocyclopropane-2-carboxylate. This starting material can be synthesized via the dichlorocarbene addition to ethyl acrylate. The synthesis would proceed in two main steps:

Reduction of the Carbonyl Group: The ester or carboxylic acid functional group is reduced to a primary alcohol. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This step would yield 1,1-dichloro-2-(hydroxymethyl)cyclopropane.

Chlorination of the Alcohol: The resulting primary alcohol is then converted to the corresponding alkyl chloride. This can be accomplished using a variety of standard chlorinating reagents, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). This step replaces the hydroxyl group with a chlorine atom, affording the final product, this compound.

This multi-step approach leverages well-established functional group transformations in organic synthesis. nih.govgoogle.com The feasibility of each step is supported by numerous examples of similar transformations on a wide range of substrates, including other cyclopropane derivatives. stackexchange.com For example, the hydrolysis of (chloromethyl)cyclopropane (B127518) itself has been studied, indicating the reactivity of functional groups attached to the cyclopropane ring. stackexchange.com

Halogenation and Dehydrohalogenation Sequences

While the addition of dichlorocarbene to an alkene is the most direct route to dichlorocyclopropanes, alternative pathways involving halogenation and subsequent dehydrohalogenation of acyclic precursors can also be considered. This approach typically begins with a suitable propane (B168953) skeleton, which undergoes selective halogenation followed by base-induced intramolecular cyclization.

The general mechanism for such a sequence would involve:

Radical or Electrophilic Halogenation: Introduction of chlorine atoms at specific positions on a propane or propene derivative.

Dehydrohalogenation/Cyclization: Treatment with a strong base to eliminate hydrogen halides, leading to the formation of the cyclopropane ring.

However, for a gem-dichloro-substituted cyclopropane like the title compound, achieving the required regioselectivity during the initial halogenation of a simple propane precursor can be challenging. The more prevalent and controlled method remains the direct dichlorocyclopropanation of an appropriate alkene. Research indicates that substitution of halogen atoms in existing gem-dihalocyclopropanes often proceeds through an elimination-addition mechanism involving cyclopropene (B1174273) intermediates, particularly when an electron-withdrawing group is present on the ring. psu.edu This is typically facilitated by phase-transfer catalysis (PTC) conditions using concentrated aqueous sodium hydroxide. psu.edu

Stereochemical Control in Derivatization from Related Precursors

The stereoselective synthesis of cyclopropanes is of significant interest, as the spatial arrangement of substituents can profoundly impact the biological activity and physical properties of the molecule. For this compound, the stereocenter is located at the C-2 position of the cyclopropane ring. Achieving control over this center during synthesis or subsequent reactions is a key challenge.

Modern asymmetric synthesis provides several strategies to achieve high levels of stereocontrol in cyclopropanation reactions:

Chiral Catalysts: The use of chiral transition metal complexes is a premier strategy for enantioselective cyclopropanation. Dirhodium tetracarboxylate catalysts are particularly effective. nih.govrsc.org By employing chiral ligands, the catalyst can create a chiral environment that directs the approach of the carbene to the alkene, favoring the formation of one enantiomer over the other. For instance, rhodium-catalyzed cyclopropanation is known to be highly diastereoselective. nih.gov

Chiral Auxiliaries: An alternative approach involves attaching a chiral auxiliary to the one of the reactants. This auxiliary group directs the cyclopropanation to one face of the molecule. Following the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product. (R)-pantolactone is an example of a chiral auxiliary used for this purpose. nih.gov

Substrate Control: The inherent chirality within a substrate can influence the stereochemical outcome of a reaction. However, in the case of reactions involving achiral precursors, this method is not applicable for the initial creation of chirality.

The synthesis of nitrile-substituted cyclopropanes has been achieved with high stereocontrol using chiral dirhodium complexes, demonstrating the feasibility of these methods for related structures. nih.gov The table below summarizes findings from asymmetric cyclopropanation studies on related compounds, illustrating the potential for stereochemical control.

| Catalyst / Auxiliary | Reactants | Solvent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| Rh₂(R-p-Ph-TPCP)₄ | Aryldiazoacetate + Vinyl Pyridine | CH₂Cl₂ | >30:1 | 83% to >99% | nih.gov |

| (R)-pantolactone | Aryldiazoacetate + Vinyl-heterocycle | CH₂Cl₂ | N/A | High | nih.gov |

| Rh₂(S-PTAD)₄ | 2-diazo-2-phenylacetonitrile + Olefins | N/A | N/A | High | nih.gov |

Scale-Up Considerations and Process Intensification in Synthesis

The transition of a synthetic route from the laboratory bench to an industrial scale introduces numerous challenges, including reaction control, safety, and economic viability. For the synthesis of this compound, which likely involves exothermic reactions and potentially hazardous reagents, process intensification offers significant advantages over traditional batch processing.

Continuous-Flow Synthesis: Continuous-flow chemistry has emerged as a powerful tool for process intensification. nih.gov By performing reactions in a continuously flowing stream through a reactor, several benefits can be realized:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is particularly relevant for dichlorocyclopropanation, which can be highly exothermic.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and fewer byproducts. nih.govresearchgate.net

Scalability: Scaling up a flow process is often a matter of running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than redesigning large batch reactors. researchgate.net

Automation: Flow systems can be integrated with online monitoring and automated control systems, ensuring consistent product quality and reducing manual intervention.

| Parameter | Batch Process | Continuous-Flow Process |

| Reaction Time | Hours to Days | Seconds to Minutes |

| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small reactor volume |

| Heat Transfer | Limited by vessel surface area | Excellent, allows precise temperature control |

| Mixing | Can be inefficient, leading to side reactions | Highly efficient, improves yield and selectivity |

| Scalability | Requires significant redevelopment for scale-up | Achieved by longer run times or numbering-up |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be made more environmentally benign by incorporating these principles.

Alternative Solvents: The choice of solvent is a critical factor in the environmental impact of a synthesis. Traditional volatile organic compounds (VOCs) are often toxic and difficult to contain. Greener alternatives include:

Water: For reactions like phase-transfer catalyzed dichlorocyclopropanation, water can be an ideal solvent, as it is non-toxic, non-flammable, and inexpensive. mdpi.com

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvent and catalyst. Their negligible vapor pressure reduces air pollution. mdpi.com

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable and derived from renewable resources. rsc.org However, a life-cycle assessment is necessary to fully evaluate their "green" credentials. rsc.org

Catalysis:

Phase-Transfer Catalysis (PTC): PTC itself is a green technique as it enhances reaction rates, allows the use of water as a solvent, and enables the use of inexpensive inorganic bases, reducing the reliance on hazardous reagents and anhydrous organic solvents. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions (ambient temperature and pressure, neutral pH), minimizing energy consumption and waste generation.

Process Design:

Atom Economy: Designing a synthesis to maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. Dichlorocarbene addition reactions are generally high in atom economy.

Energy Efficiency: Employing continuous-flow reactors, which offer better thermal management, can reduce energy consumption compared to heating and cooling large batch reactors. Alternative energy sources such as microwave irradiation or sonication can also accelerate reactions, leading to energy savings. mdpi.com

| Green Chemistry Approach | Application in Synthesis | Benefit |

| Use of Water as Solvent | Phase-transfer catalysis | Reduces VOC emissions, non-toxic, low cost |

| Alternative Solvents | Use of Ionic Liquids or Deep Eutectic Solvents | Low volatility, potential for recyclability |

| Catalysis | Phase-transfer or biocatalysis | High efficiency, mild conditions, reduced waste |

| Process Intensification | Continuous-flow synthesis | Improved safety, energy efficiency, and scalability |

Reaction Mechanisms and Reactivity of 1,1 Dichloro 2 Chloromethyl Cyclopropane

Nucleophilic Substitution Reactions

Nucleophilic attack on 1,1-dichloro-2-(chloromethyl)cyclopropane can proceed via several pathways, primarily involving the opening of the three-membered ring or the displacement of the chlorine atom on the exocyclic chloromethyl group. The course of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions employed.

Ring-Opening Pathways Initiated by Nucleophilic Attack

The reaction of this compound with strong nucleophiles, such as carbanions derived from 2-substituted phenylacetonitriles, can lead to the formation of 1,2-disubstituted methylenecyclopropanes. rsc.orgrsc.org This transformation represents a significant structural rearrangement involving the opening of the cyclopropane (B1198618) ring.

The reaction, typically carried out in the presence of a strong base like solid sodium hydroxide (B78521) and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBAC) in dimethyl sulfoxide (B87167) (DMSO), proceeds through a complex mechanism. It is proposed that the initial nucleophilic attack occurs at a carbon atom of the cyclopropane ring, initiating a cascade of events that culminates in the elimination of chloride ions and the formation of the methylenecyclopropane (B1220202) scaffold.

The table below summarizes the outcomes of the reaction between this compound and various substituted phenylacetonitriles.

| Nucleophile (Substituted Phenylacetonitrile) | Product(s) | Reaction Conditions | Reference |

| 2-Phenylpropionitrile | 1,2-Disubstituted methylenecyclopropane | NaOH, TEBAC, DMSO | rsc.org |

| Diphenylacetonitrile (B117805) | Mixture of chain-substituted and ring-opened products | NaOH, TEBAC, DMSO | rsc.orgrsc.org |

| Phenylacetonitrile (B145931) | Chain-substituted product | NaOH, TEBAC, DMSO | rsc.orgrsc.org |

It is noteworthy that in some cases, a mixture of products resulting from both ring-opening and simple substitution is observed, highlighting the competitive nature of the available reaction pathways. rsc.orgrsc.org

Competitive Halogen Displacement on the Chloromethyl Group

In competition with ring-opening pathways, nucleophiles can also attack the electrophilic carbon of the exocyclic chloromethyl group, leading to a direct SN2 displacement of the chloride ion. This results in the formation of a "chain-substituted" product where the cyclopropane ring remains intact.

For instance, the reaction of this compound with phenylacetonitrile yields the chain-substituted product, while the reaction with diphenylacetonitrile under similar conditions gives a mixture of the chain-substituted product and the ring-opened methylenecyclopropane. rsc.orgrsc.org This suggests that the steric and electronic properties of the nucleophile play a crucial role in determining the reaction outcome.

Furthermore, when the reaction with diphenylacetonitrile is conducted using concentrated aqueous sodium hydroxide with a phase-transfer catalyst, only the chain-substituted product is formed, indicating that the reaction conditions can be tuned to favor one pathway over the other. rsc.orgrsc.org

The following table illustrates the competitive nature of these reactions.

| Nucleophile | Reaction Conditions | Major Product Type | Reference |

| Phenylacetonitrile | Solid NaOH, TEBAC, DMSO | Chain-substitution | rsc.orgrsc.org |

| Diphenylacetonitrile | Solid NaOH, TEBAC, DMSO | Mixture of chain-substitution and ring-opening | rsc.orgrsc.org |

| Diphenylacetonitrile | Conc. aq. NaOH, TEBAC | Chain-substitution | rsc.orgrsc.org |

Stereochemical Consequences of Substitution Reactions

The stereochemistry of the substitution reactions of this compound is an important aspect of its reactivity. When the nucleophile is chiral, or when new stereocenters are formed during the reaction, a mixture of diastereomers can be expected.

In the synthesis of 1,2-disubstituted methylenecyclopropanes from chiral 2-substituted phenylacetonitriles, the formation of a mixture of diastereoisomers has been observed. rsc.org This arises from the creation of new chiral centers on the cyclopropane ring and the potential for different spatial arrangements of the substituents. The exact stereochemical outcome, including the relative and absolute configurations of the products, would depend on the specific nucleophile and the reaction mechanism. A detailed analysis of the stereoisomers formed was not provided in the available literature, but the observation of their formation underscores the stereochemical complexity of these reactions.

Radical Reaction Pathways and Cyclopropyl (B3062369) Radical Intermediates

While the ionic reaction pathways of this compound have been explored to some extent, there is a notable lack of specific experimental or theoretical studies on its radical-mediated reactions in the currently available scientific literature. The following sections are therefore based on general principles of radical chemistry and the reactivity of related, but not identical, cyclopropane derivatives.

Homolytic Cleavage of Carbon-Chlorine Bonds

The initiation of radical reactions would likely involve the homolytic cleavage of a carbon-chlorine bond to generate a radical intermediate. In this compound, there are three C-Cl bonds: two on the cyclopropane ring (gem-dichloro) and one on the methyl substituent. The bond dissociation energies (BDEs) of these bonds would determine the ease of radical formation.

Intermolecular and Intramolecular Radical Additions

Once a cyclopropyl or cyclopropylmethyl radical is formed from this compound, it could, in principle, undergo intermolecular or intramolecular radical additions.

Intermolecular Radical Additions: The generated radical could add to an external unsaturated molecule, such as an alkene or alkyne, to form a new carbon-carbon bond. The regioselectivity and stereoselectivity of such an addition would be governed by the stability of the resulting radical adduct and steric factors.

Intramolecular Radical Additions: If the molecule were to contain an appropriately positioned internal π-system (e.g., a double or triple bond), an intramolecular radical cyclization could occur. This type of reaction is a powerful tool for the synthesis of cyclic compounds. However, there are no specific examples in the literature of such reactions being performed on derivatives of this compound. Studies on related systems, such as 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, have shown that radical cyclization can lead to the formation of cyclopentane (B165970) derivatives, but the reactivity of the chloro-analogue is expected to be different.

It is important to reiterate that the discussion on radical reaction pathways for this compound is speculative due to the absence of direct research on this specific compound. Further experimental and computational studies are needed to elucidate its radical reactivity.

Electrophilic Transformations and Halogen Migration Phenomena

The reactivity of gem-dichlorocyclopropanes towards electrophiles often involves the activation of the cyclopropane ring or one of the halogen substituents. While specific studies on this compound are not extensively detailed, analogous reactions of similar structures provide significant insight.

Electrophilic attack can lead to ring-opening, as the strained C-C bonds of the cyclopropane are susceptible to cleavage. For instance, related vinyl-substituted gem-dichlorocyclopropanes react with arenes under superacidic conditions (a strong electrophilic environment) to yield ring-opened products. This suggests that under strongly acidic or electrophilic conditions, the cyclopropane ring of this compound could be cleaved to form acyclic chlorinated hydrocarbons.

Halogen migration is another key phenomenon in the chemistry of halogenated compounds. In related systems, 1,2-halogen migrations have been observed, particularly in metal-catalyzed reactions. For example, gold catalysts can induce selective 1,2-migration of chlorine, bromine, and iodine in haloallenyl ketones to form halofurans. nih.govnih.gov This proceeds via a proposed halirenium intermediate. nih.govnih.gov Such migrations are significant as they allow for the formation of new carbon-halogen bond regiochemistries. While not specifically documented for this compound, the potential for chlorine migration, either from the gem-dichloro position or the chloromethyl group, under suitable catalytic conditions represents a plausible reactive pathway.

Rearrangement Reactions and Isomerization Processes

The inherent strain of the cyclopropane ring, combined with the steric and electronic influence of the chloro-substituents, makes this compound a candidate for various rearrangement and isomerization reactions, often promoted by thermal or catalytic activation.

The carbon skeleton of gem-dichlorocyclopropanes can undergo significant reorganization. Thermally induced isomerizations are a common feature of this class of compounds. Pyrolysis of substituted 1,1-dichlorocyclopropanes typically leads to ring-opening and the formation of isomeric olefins. rsc.org For example, the pyrolysis of 1,1,2-trichloro-2-chloromethylcyclopropane results in the formation of 1,1,3-trichloro-2-chloromethylpropene, demonstrating a concerted chlorine atom migration and ring-opening mechanism. rsc.org

Furthermore, thermocatalytic isomerization of related alkenyl-gem-dichlorocyclopropanes in the presence of zeolites like SAPO-34 can lead to the formation of five-membered rings, such as gem-dichlorocyclopentenes. finechem-mirea.ru This indicates that the cyclopropane ring can be expanded, offering a pathway to different carbocyclic frameworks.

The chlorine atoms in this compound are not static and can participate in rearrangements. Reactions of the title compound with carbanions derived from phenylacetonitriles, under phase-transfer catalysis conditions, can lead to 1,2-disubstituted methylenecyclopropanes. rsc.org This transformation involves nucleophilic attack on the exocyclic chloromethyl group followed by elimination of the gem-dichloro substituents, showcasing the differential reactivity of the chlorine atoms. rsc.org

In analogous systems, Lewis acids like aluminum trichloride (B1173362) (AlCl₃) have been shown to catalyze the rearrangement of gem-dichloro functionalities. beilstein-journals.org For example, treatment of certain 1,1,1-trifluoroalkanones with AlCl₃ can result in the formation of 1,1-dichloro-1-alkenones, demonstrating a halogen exchange and rearrangement process. beilstein-journals.org This highlights the potential for Lewis acid-induced rearrangements of the gem-dichloro group in this compound.

Catalytic Transformations of this compound

Catalysis provides a powerful tool to control the reactivity of this compound, enabling selective functionalization and transformation under milder conditions than thermal methods.

Transition metal catalysis offers a versatile platform for the functionalization of C-Cl bonds. Palladium-catalyzed cross-coupling reactions are particularly prominent for activating C-H bonds in cyclopropanes. nih.gov The use of mono-N-protected amino acid ligands with Pd(II) catalysts has enabled the enantioselective C-H activation and subsequent arylation of cyclopropanes with organoboron reagents. nih.gov

A key strategy for functionalizing gem-dichlorocyclopropanes involves lithium-halogen exchange. Treatment of a gem-dichlorocyclopropane with an organolithium reagent, such as s-BuLi, can selectively replace one of the chlorine atoms with lithium. This lithiated intermediate can then be trapped with an electrophile. For instance, spirocyclic gem-dichlorocyclopropanes have been converted into valuable cyclopropyl pinacol (B44631) boronates by treatment with s-BuLi and pinacolborane. acs.org This boronate serves as a versatile building block for subsequent cross-coupling reactions. acs.org This methodology demonstrates a viable pathway for the selective functionalization of one of the C-Cl bonds in this compound.

Table 1: Examples of Metal-Catalyzed Functionalization of Dichlorocyclopropanes

| Substrate Type | Catalyst/Reagent System | Transformation | Product Type | Ref |

|---|---|---|---|---|

| Spirocyclic gem-dichlorocyclopropane | 1. s-BuLi, THF, -78°C 2. Pinacolborane | Lithium-halogen exchange, borylation | Cyclopropyl pinacol boronate | acs.org |

Both Lewis and Brønsted acids can significantly influence the reaction pathways of cyclopropane derivatives by activating the substrate towards nucleophilic attack or rearrangement. rsc.orgrsc.orgnih.govnih.gov

Lewis Acid Catalysis: Lewis acids like scandium triflate (Sc(OTf)₃) can catalyze reactions of strained ring systems. For example, Sc(OTf)₃ catalyzes the formal ene reaction between bicyclo[1.1.0]butanes (which contain fused cyclopropane rings) and thiolactams, leading to the diastereoselective formation of cyclobutane (B1203170) derivatives. rsc.orgnih.gov This occurs through coordination of the Lewis acid to the strained ring, facilitating a ring-opening/addition sequence. nih.gov Similar activation of this compound by a Lewis acid could promote reactions with various nucleophiles or trigger rearrangements.

Brønsted Acid Catalysis: Brønsted acids are known to catalyze reactions involving cyclopropanes, often by protonating the ring to generate a carbocationic intermediate that can be trapped by a nucleophile. researchgate.netrsc.orgnih.gov For instance, Brønsted acids can catalyze the hydroarylation of arylcyclobutenes through a protonation/Friedel-Crafts sequence. researchgate.net In the context of photosensitized reactions, Brønsted acids can modulate the reactivity of excited states and accelerate energy transfer, demonstrating their role in photocatalytic cycles. rsc.org This suggests that Brønsted acid catalysis could be employed to control the regioselectivity of ring-opening or substitution reactions of this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,1,3-Trichloro-2-chloromethylpropene |

| This compound |

| 1,1-dichloro-1-alkenones |

| 1,2-disubstituted methylenecyclopropanes |

| Aluminum trichloride |

| Phenylacetonitriles |

| Pinacolborane |

| Scandium triflate |

Thermal and Photochemical Reactivity Profiles

Thermal Reactivity:

The thermal behavior of gem-dichlorocyclopropanes is characterized by ring-opening reactions, which are driven by the release of ring strain. At elevated temperatures, these compounds typically undergo isomerization to form more stable olefinic structures. Research on the pyrolysis of various gem-dichlorocyclopropanes indicates that the primary reaction pathway involves the migration of a chlorine atom and the cleavage of a carbon-carbon bond in the cyclopropane ring.

For instance, the pyrolysis of 1,1-dichlorocyclopropane (B3049490) itself yields 2,3-dichloropropene. This transformation is proposed to proceed through a unimolecular concerted mechanism involving the migration of a chlorine atom and the simultaneous opening of the cyclopropane ring. This type of rearrangement is a general feature for this class of compounds.

Studies on substituted gem-dichlorocyclopropanes have shown that the nature and position of the substituents influence the product distribution. For example, the pyrolysis of 1,1-dichloro-2-methylcyclopropane results in a mixture of 2,3-dichlorobut-1-ene and 1,2-dichlorobut-2-ene. A particularly relevant analogue, 1,1,2-trichloro-2-chloromethylcyclopropane, upon pyrolysis, yields 1,1,3-trichloro-2-chloromethylpropene, indicating that the chloromethyl group remains intact during the thermal rearrangement of the dichlorocyclopropane ring.

Based on these findings, it is anticipated that the thermal treatment of this compound would lead to a ring-opening isomerization. The expected major product would be 1,3-dichloro-2-(chloromethyl)propene, formed through a mechanism involving the migration of one of the geminal chlorine atoms and the cleavage of the adjacent C-C bond of the cyclopropane ring.

Interactive Data Table: Thermal Rearrangement of Substituted gem-Dichlorocyclopropanes

| Starting Material | Pyrolysis Temperature (°C) | Major Product(s) |

| 1,1-Dichlorocyclopropane | 500-670 | 2,3-Dichloropropene |

| 1,1-Dichloro-2-methylcyclopropane | 500-670 | 2,3-Dichlorobut-1-ene, 1,2-Dichlorobut-2-ene |

| 1,1,2-Trichlorocyclopropane | 500-670 | 1,1,3-Trichloropropene |

| 1,1,2,2-Tetrachlorocyclopropane | 500-670 | 1,1,2,3-Tetrachloropropene |

| 1,1,2-Trichloro-2-chloromethylcyclopropane | 500-670 | 1,1,3-Trichloro-2-chloromethylpropene |

Photochemical Reactivity:

Detailed research findings on the photochemical reactivity profile of this compound are not available in the reviewed scientific literature. The study of photochemical reactions of cyclopropanes often involves complex pathways, including radical mechanisms and the formation of various rearranged products. Without specific experimental data, any discussion on the photochemical behavior of this compound would be speculative.

Theoretical and Computational Studies of 1,1 Dichloro 2 Chloromethyl Cyclopropane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods, rooted in quantum mechanics, can determine properties like molecular orbital energies, electron density distribution, and the nature of chemical bonds. For 1,1-dichloro-2-(chloromethyl)cyclopropane, such calculations would reveal the influence of the electronegative chlorine atoms on the strained cyclopropane (B1198618) ring and the chloromethyl group.

Analysis of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) would pinpoint the most likely sites for nucleophilic and electrophilic attack. The calculated charge distribution would quantify the partial positive and negative charges on each atom, explaining the polarity and reactivity of the C-Cl and C-C bonds. The strained C-C bonds of the cyclopropane ring, further influenced by the gem-dichloro and chloromethyl substituents, would be of particular interest.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations (Note: This data is illustrative, as specific literature values are not available.)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -10.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

| C-Cl Bond Length (gem-dichloro) | 1.76 Å | Shorter than in alkanes due to ring strain. |

Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms. acs.org It offers a good balance between accuracy and computational cost, making it suitable for studying complex reaction pathways, including the identification of transition states and intermediates.

For this compound, DFT studies could be employed to model its reactions, such as nucleophilic substitution at the chloromethyl group or ring-opening reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. This would provide critical insights into the reaction kinetics (activation energies) and thermodynamics (reaction energies), explaining observed product distributions and predicting the feasibility of new reactions. For instance, DFT could elucidate the mechanism of its reaction with carbanions, a known experimental transformation.

Ab Initio Molecular Orbital Studies for Mechanistic Elucidation

Ab initio molecular orbital methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate results, though often at a higher computational cost than DFT.

These high-level calculations would be invaluable for refining the understanding of the electronic structure and reaction mechanisms of this compound. dergipark.org.tr They could be used to validate results from DFT calculations and to investigate phenomena where electron correlation effects are particularly important. For example, ab initio studies could precisely model the transition states of pericyclic reactions or complex rearrangements, providing a benchmark for understanding its reactivity.

Conformational Analysis and Potential Energy Surface Mapping

Due to the rotation around the single bond connecting the chloromethyl group to the cyclopropane ring, this compound can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

By systematically rotating the C-C bond and calculating the energy at each step, a potential energy surface can be mapped. This analysis would likely reveal the most stable conformer (e.g., gauche or anti) and the energy required for interconversion. This information is crucial as the reactivity of the molecule can be dependent on its conformation. For the related, simpler molecule (chloromethyl)cyclopropane (B127518), a gauche conformer is known to be more stable than the cis conformer. capes.gov.br

Table 2: Illustrative Conformational Analysis Data for this compound (Note: This data is hypothetical and based on general principles of conformational analysis.)

| Conformer | Dihedral Angle (Cl-C-C-H) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Gauche | 60° | 0.00 | ~70% |

| Anti/Trans | 180° | 0.85 | ~30% |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a view of molecular behavior in a dynamic context. researchgate.netmasterorganicchemistry.com An MD simulation of this compound would involve placing the molecule in a simulated box, often with solvent molecules, and calculating the forces between atoms to predict their motion.

Such simulations are essential for understanding how the molecule behaves in solution. They can reveal information about conformational flexibility, solvent shell structure, and the transport properties of the molecule. MD simulations are particularly useful for studying how solvent molecules might stabilize or destabilize transition states, thereby influencing reaction rates and pathways in a condensed phase.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. rsc.orgchemrxiv.org These models use calculated molecular descriptors (e.g., electronic, steric, or topological properties) to predict the reactivity of new or untested compounds.

A QSRR study involving this compound would require a dataset of related halogenated cyclopropanes with known reactivity data. By identifying the key molecular descriptors that govern a particular reaction (e.g., rate of substitution), a predictive model could be built. This would allow for the estimation of the reactivity of other, similar cyclopropane derivatives without the need for extensive laboratory experiments. The development of robust QSRR models depends heavily on the quality and diversity of the initial dataset. capes.gov.bracs.org

Predictive Computational Models for Novel Reactivity and Selectivity

Building upon the methods described above, predictive computational models can be developed to forecast the outcomes of unknown reactions. By combining high-level electronic structure calculations (DFT, ab initio) with an understanding of reaction mechanisms, it's possible to design new synthetic routes or predict the selectivity (chemo-, regio-, and stereo-) of reactions involving this compound.

For example, computational models could be used to screen a variety of nucleophiles to predict which would react preferentially with the chloromethyl group versus attacking the cyclopropane ring. These models could also predict the stereochemical outcome of reactions involving chiral reagents, guiding the synthesis of specific stereoisomers. Such predictive power is a major goal of modern computational chemistry, aiming to accelerate chemical discovery and process optimization.

Derivatization and Functionalization Strategies for 1,1 Dichloro 2 Chloromethyl Cyclopropane

Transformations of the Chloromethyl Side Chain

The chloromethyl group serves as a primary handle for the elaboration of the 1,1-dichloro-2-(chloromethyl)cyclopropane scaffold. Its susceptibility to nucleophilic substitution and other transformations allows for the introduction of diverse functionalities.

Selective Oxidation and Reduction Methodologies

While direct oxidation of the chloromethyl group in this compound to an aldehyde or carboxylic acid is not extensively documented in dedicated studies of this specific molecule, established methods for the oxidation of primary alkyl halides can be applied. Reagents such as dimethyl sulfoxide (B87167) (DMSO) in the Kornblum or Swern oxidations, or the use of Sommelet reaction conditions with hexamethylenetetramine, could potentially yield the corresponding 1,1-dichloro-2-cyclopropanecarboxaldehyde. Further oxidation to the carboxylic acid could be achieved using stronger oxidizing agents like potassium permanganate or chromic acid, though care must be taken to avoid ring-opening or degradation of the sensitive cyclopropane (B1198618) ring.

Similarly, the selective reduction of the chloromethyl group to a methyl group, affording 1,1-dichloro-2-methylcyclopropane, can be accomplished through various reductive methods. Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is a common strategy for the reduction of alkyl halides. Other reducing agents, such as lithium aluminum hydride (LiAlH4) or tributyltin hydride (Bu3SnH) under radical conditions, could also be effective, although the reactivity of the gem-dichloro group towards these reagents would need to be considered to ensure chemoselectivity.

Carbon-Carbon Bond Formation via Organometallic Reagents

The formation of new carbon-carbon bonds at the chloromethyl position is a powerful tool for extending the carbon skeleton. While the direct reaction of Grignard reagents with this compound can be complicated by competing reactions, such as reduction of the gem-dichloro group, the use of organocuprates (Gilman reagents) offers a milder and more selective alternative for nucleophilic substitution of the chloride. For instance, the reaction with lithium dialkylcuprates could lead to the formation of the corresponding alkylated products.

| Reagent | Product |

| Lithium dimethylcuprate | 1,1-Dichloro-2-ethylcyclopropane |

| Lithium diphenylcuprate | 1,1-Dichloro-2-benzylcyclopropane |

This table represents potential products based on known reactivity of organocuprates with alkyl halides.

Heteroatom Substitution at the Chloromethyl Moiety

The chlorine atom of the chloromethyl group is readily displaced by a variety of heteroatom nucleophiles, providing access to a range of functionalized derivatives. The reaction of this compound with thiolates proceeds smoothly to yield the corresponding 2,2-dichlorocyclopropylmethyl sulfides. These sulfides can be further oxidized to the corresponding sulfones. acs.org

In the presence of a base, phenols and alcohols can also displace the chloride to form aryloxymethyl and alkoxymethyl derivatives, respectively. lew.ro The reaction with amines, such as piperidine (B6355638), leads to the formation of the corresponding aminomethyl-substituted cyclopropanes. researchgate.net Furthermore, displacement with cyanide ion provides a route to 1,1-dichloro-2-(cyanomethyl)cyclopropane, a precursor for carboxylic acids, amines, and other nitrogen-containing functionalities. researchgate.net

| Nucleophile | Product | Reference |

| Sodium thiophenoxide | 1,1-Dichloro-2-(phenylthiomethyl)cyclopropane | acs.org |

| Sodium phenoxide | 1,1-Dichloro-2-(phenoxymethyl)cyclopropane | lew.ro |

| Piperidine | 1,1-Dichloro-2-(piperidinomethyl)cyclopropane | researchgate.net |

| Sodium cyanide | 1,1-Dichloro-2-(cyanomethyl)cyclopropane | researchgate.net |

Functionalization of the Dichlorinated Cyclopropane Ring

The gem-dichloro group on the cyclopropane ring offers another site for chemical modification, primarily through reductive dehalogenation or, in some cases, ring-opening followed by functionalization.

Controlled Reductive Dehalogenation Pathways

The sequential removal of the chlorine atoms from the gem-dichloro moiety allows for a stepwise reduction in the halogen content, leading to monochlorocyclopropane and fully dehalogenated cyclopropane derivatives. Controlled monodechlorination can be challenging but has been achieved for gem-dihalocyclopropanes using specific reagents. For instance, the use of Grignard reagents in the presence of titanium-based catalysts has been shown to effect the hydrodehalogenation of 1,1-dibromocyclopropanes to the corresponding monobromocyclopropanes. A similar strategy could potentially be applied to this compound. Other methods for reductive dechlorination include the use of sodium amalgam, zinc dust in acetic acid, or electrochemical reduction. acs.org The complete reduction to the corresponding cyclopropane derivative can be achieved under more forcing conditions, for example, using sodium metal in liquid ammonia or catalytic hydrogenation under high pressure.

| Reagent/Condition | Potential Product |

| EtMgBr, Ti(OiPr)4 | 1-Chloro-2-(chloromethyl)cyclopropane |

| Sodium amalgam | 1-Chloro-2-(chloromethyl)cyclopropane |

| Zinc dust, Acetic acid | 1-Chloro-2-(chloromethyl)cyclopropane |

| Sodium in liquid ammonia | (Chloromethyl)cyclopropane (B127518) |

| H2, Pd/C (high pressure) | Methylcyclopropane |

This table outlines potential products based on general methods for the reduction of gem-dichlorocyclopropanes.

Introduction of Additional Functional Groups onto the Ring System

The direct introduction of functional groups onto the dichlorinated cyclopropane ring of this compound, while preserving the three-membered ring, is a synthetic challenge due to the inherent strain and the deactivating effect of the chlorine atoms. Most functionalizations of the cyclopropane ring occur through ring-opening pathways. For example, under certain conditions, nucleophilic attack can lead to the opening of the cyclopropane ring to form functionalized acyclic products. acs.org

However, in some activated systems, such as donor-acceptor cyclopropanes, it is possible to achieve formal nucleophilic substitution on the ring. While this compound does not fit the classic donor-acceptor pattern, the development of new catalytic systems may enable direct C-H functionalization or other novel transformations on the cyclopropane ring itself in the future.

Ring-Opening Reactions for Linear and Branched Derivatives

The reaction of this compound with various nucleophiles can lead to either substitution at the chloromethyl group or ring-opening of the cyclopropane moiety. The outcome is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Treatment with strong bases can induce elimination of HCl to form a highly reactive cyclopropene (B1174273) intermediate, which can then undergo further reactions, often culminating in ring opening.

For instance, the reaction with phenols and thiophenol in different base/solvent systems can yield either 2-(aryloxymethyl)-1,1-dichlorocyclopropanes through simple substitution or 1,1-bis(aryloxy)-2-methylenecyclopropanes via a more complex pathway likely involving ring opening and rearrangement. nih.gov In the presence of certain nucleophiles and under specific conditions, the cyclopropane ring cleaves to generate various linear and branched structures.

The interaction with thiolates primarily leads to the formation of 2,2-dichlorocyclopropylmethyl sulfides by displacement of the chlorine atom in the side chain. nih.gov However, subsequent reactions can promote the opening of the three-membered ring. The specific conditions that favor ring-opening over substitution are a subject of ongoing research, but generally, conditions that promote the formation of a cyclopropene intermediate are more likely to result in ring-opened products.

Below is a table summarizing the outcomes of reactions between this compound and various nucleophiles, highlighting the conditions that can lead to ring-opened derivatives.

| Nucleophile | Reaction Conditions | Major Product Type | Reference |

|---|---|---|---|

| Phenols/Thiophenol | Varying base/solvent systems | Substitution or Ring-Opening/Rearrangement | nih.gov |

| Thiolates | - | Substitution (initially) | nih.gov |

| Piperidine | - | Substitution | nih.gov |

| Sodium Cyanide | - | Substitution | nih.gov |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The application of this compound in MCRs is an area with significant potential, though it remains largely unexplored. The high reactivity of the gem-dichloro cyclopropyl (B3062369) moiety suggests that it could serve as a precursor to reactive intermediates suitable for MCRs.

For example, dehydrochlorination of this compound could generate a transient cyclopropene. This strained alkene could potentially participate as a dienophile or a dipolarophile in cycloaddition reactions that are part of an MCR sequence. Furthermore, ring-opening of the cyclopropane could lead to the in-situ formation of allenes or other unsaturated species that could be trapped by the other components of an MCR.

While there are no specific examples in the literature of this compound being used in well-known MCRs like the Ugi or Passerini reactions, its structural motifs are suggestive of its potential. The development of novel MCRs involving this compound could provide rapid access to diverse and structurally complex linear and branched molecules. Future research in this area would likely focus on identifying reaction conditions that promote the formation of reactive intermediates from this compound in the presence of suitable MCR partners.

Asymmetric Synthesis and Chiral Induction in Derivatization

The development of asymmetric methods for the derivatization of this compound is crucial for accessing enantiomerically pure compounds with potential applications in medicinal chemistry and materials science. The molecule itself is chiral, existing as a racemic mixture of two enantiomers. The challenges in its asymmetric functionalization lie in controlling the stereochemistry at the cyclopropane ring and at the side chain.

Strategies for achieving asymmetric synthesis and chiral induction can be broadly categorized into two approaches:

Chiral Resolution: This classic method involves the separation of the enantiomers of a racemic mixture. For this compound, this could be achieved by reacting it with a chiral resolving agent to form diastereomers that can be separated by physical methods like crystallization or chromatography. Subsequent removal of the chiral auxiliary would yield the individual enantiomers of the target compound.

Asymmetric Catalysis: This approach involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For derivatization reactions, this could involve:

Kinetic Resolution: A chiral catalyst could be used to selectively react with one enantiomer of the racemic starting material at a faster rate, leaving the unreacted enantiomer in excess.

Asymmetric Desymmetrization: While not directly applicable to the starting material itself, if a prochiral derivative is formed, a chiral catalyst could be used to desymmetrize it.

Catalytic Asymmetric Reactions on Derivatives: Derivatives of this compound could undergo further reactions in the presence of a chiral catalyst to introduce new stereocenters with high enantioselectivity.

While the literature on the asymmetric synthesis specifically involving this compound is limited, studies on related gem-dihalocyclopropane systems offer valuable insights. For instance, the use of chiral ligands with transition metal catalysts has been shown to be effective in the asymmetric functionalization of other cyclopropane derivatives. The development of similar catalytic systems for this compound represents a promising avenue for future research.

| Strategy | Description | Potential Application |

|---|---|---|

| Chiral Resolution | Separation of enantiomers via diastereomer formation. | Isolation of pure (R)- and (S)-1,1-dichloro-2-(chloromethyl)cyclopropane. |

| Kinetic Resolution | Selective reaction of one enantiomer using a chiral catalyst. | Enrichment of one enantiomer from the racemic mixture. |

| Asymmetric Catalysis on Derivatives | Use of chiral catalysts to introduce stereocenters in subsequent reactions. | Synthesis of complex chiral molecules from achiral derivatives. |

Applications of 1,1 Dichloro 2 Chloromethyl Cyclopropane As a Building Block in Organic Synthesis

Precursor for Complex Synthetic Intermediates

The trifunctional nature of 1,1-Dichloro-2-(chloromethyl)cyclopropane makes it an excellent starting material for the synthesis of a variety of complex synthetic intermediates. The chlorine atom on the methyl group is susceptible to nucleophilic substitution, while the gem-dichloro-substituted cyclopropane (B1198618) ring can undergo ring-opening or rearrangement reactions under specific conditions.

Research has demonstrated that this compound reacts with a range of nucleophiles to yield diverse products. For instance, its reaction with carbanions derived from substituted phenylacetonitriles, in the presence of a phase-transfer catalyst, leads to the formation of 1,2-disubstituted methylenecyclopropanes. rsc.org The reaction outcome can be tuned by the choice of reagents and reaction conditions. While some reactions yield chain-substituted products, others result in the formation of methylenecyclopropane (B1220202) derivatives. rsc.org

Furthermore, its reactivity with S-nucleophiles such as phenols, alcohols, and thiophenol has been explored. researchgate.net These reactions, conducted in various base/solvent systems, can selectively yield either 2-(aryloxymethyl)-1,1-dichlorocyclopropanes through substitution at the chloromethyl group, or 1,1-bis(aryloxy)-2-methylenecyclopropanes via a more complex reaction pathway involving both substitution and rearrangement. researchgate.net Reactions with other nucleophiles like piperidine (B6355638) and sodium cyanide afford the corresponding substituted dichlorocyclopropanes. researchgate.net

Table 1: Synthesis of Intermediates from this compound

| Nucleophile | Reagent/Catalyst | Product(s) | Reference |

|---|---|---|---|

| Substituted Phenylacetonitriles | NaOH, TEBAC | 1,2-Disubstituted Methylenecyclopropanes, Chain-substituted products | rsc.org |

| Phenols/Alcohols | Various base/solvent systems | 2-(Aryloxymethyl)-1,1-dichlorocyclopropanes, 1,1-Bis(aryloxy)-2-methylenecyclopropanes | researchgate.net |

| Thiophenol | Base | 2,2-Dichlorocyclopropylmethyl sulfides | researchgate.net |

| Piperidine | - | 1,1-Dichloro-2-(piperidinomethyl)cyclopropane | researchgate.net |

| Sodium Cyanide | - | 1,1-Dichloro-2-(cyanomethyl)cyclopropane | researchgate.net |

Scaffold for the Construction of Advanced Molecular Architectures

The rigid cyclopropane ring of this compound provides a well-defined three-dimensional scaffold that can be elaborated into more complex and advanced molecular architectures.

Incorporation into Natural Product Synthesis Components

While direct incorporation of this compound into the total synthesis of natural products is not extensively documented in readily available literature, the cyclopropane motif itself is present in a wide array of naturally occurring compounds, including terpenes and fatty acid metabolites. marquette.edu The synthetic utility of functionalized cyclopropanes in constructing such molecules is a subject of ongoing research. marquette.edursc.org The reactivity of this compound makes it a potential starting material for the synthesis of fragments that could be incorporated into larger, biologically active natural products.

Synthesis of Spirocyclic and Fused Ring Systems

The development of methods for the synthesis of spirocyclic and fused ring systems is a significant area of organic chemistry. Although specific examples detailing the use of this compound for this purpose are not prevalent, the chemistry of related gem-dihalocyclopropanes suggests its potential. For instance, the dibromo analog, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128), is a key precursor in the synthesis of [1.1.1]propellane. orgsyn.orgsigmaaldrich.com This highly strained molecule is a versatile building block for creating bicyclo[1.1.1]pentane (BCP) derivatives, which are considered as bioisosteres of phenyl rings and are used in medicinal chemistry and materials science. It is plausible that this compound could be utilized in similar synthetic strategies to access unique fused bicyclic systems. General strategies for the synthesis of spiro-cyclopropanes from other starting materials have been developed, for example, through the reaction of sulfur ylides with arylidene indane-1,3-diones. researchgate.net

Monomer and Cross-linking Agent in Polymer Chemistry Research

Based on the available scientific literature, there is no specific information regarding the application of this compound as a monomer or cross-linking agent in polymer chemistry research. The reactivity of the chloro groups suggests potential for such applications, but this remains an unexplored area of research.

Design and Synthesis of Novel Heterocyclic Compounds

The functional groups present in this compound offer multiple avenues for the synthesis of novel heterocyclic compounds. The reaction with S-nucleophiles to form 2,2-dichlorocyclopropylmethyl sulfides is a documented example. researchgate.net These sulfides can be further oxidized to the corresponding sulfones, which are themselves versatile intermediates for further transformations. researchgate.net The cleavage of the cyclopropane ring in these sulfides under certain conditions can lead to the formation of isomeric chloro-allyl alcohols, demonstrating the potential for ring-opening reactions to access different classes of compounds. researchgate.net

While direct and broad application in the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles from this compound is not extensively reported, the general reactivity of cyclopropane derivatives is a rich area of study for heterocyclic synthesis.

Development of Advanced Materials Precursors

The unique structural features of molecules derived from this compound make them attractive candidates as precursors for advanced materials. As mentioned previously, the related compound 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane is a precursor to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. orgsyn.org BCP derivatives are of significant interest as "molecular rods" in the construction of functional materials such as liquid crystals, polymers with tailored properties, and molecular electronic components due to their rigid, linear geometry. The synthesis of such precursors from this compound or its derivatives could open up new avenues in materials science.

Advanced Spectroscopic and Chromatographic Characterization of 1,1 Dichloro 2 Chloromethyl Cyclopropane and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1,1-Dichloro-2-(chloromethyl)cyclopropane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides a complete picture of its covalent framework and stereochemistry.

Due to the scarcity of directly published experimental data for this compound, the following table presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established increments for chlorinated and cyclopropyl (B3062369) systems, providing a reliable foundation for spectral interpretation. The geminal dichloro-substituted carbon (C1) is expected to have the most downfield chemical shift in the ¹³C NMR spectrum due to the strong deshielding effect of the two chlorine atoms. docbrown.infodocbrown.info The protons of the cyclopropane (B1198618) ring and the chloromethyl group exhibit complex splitting patterns due to geminal and vicinal couplings.

Interactive Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹H Multiplicity |

| H-2 | 2.10 - 2.30 | - | ddd |

| H-3a (cis) | 1.60 - 1.80 | - | dd |

| H-3b (trans) | 1.30 - 1.50 | - | dd |

| H-4a | 3.80 - 4.00 | - | dd |

| H-4b | 3.60 - 3.80 | - | dd |

| C1 | - | 60 - 65 | - |

| C2 | - | 35 - 40 | - |

| C3 | - | 25 - 30 | - |

| C4 | - | 45 - 50 | - |

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by revealing through-bond correlations between nuclei. science.govresearchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling networks. For this compound, COSY would show correlations between the methine proton (H-2) and the two diastereotopic methylene protons on the cyclopropane ring (H-3a, H-3b). It would also reveal the coupling between H-2 and the diastereotopic protons of the chloromethyl group (H-4a, H-4b), confirming the attachment of the chloromethyl group at the C-2 position. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. columbia.edu It allows for the unambiguous assignment of each proton signal to its attached carbon. The HSQC spectrum would show cross-peaks connecting H-2 to C-2, the H-3 protons to C-3, and the H-4 protons to C-4. The quaternary carbon C1, bearing the two chlorine atoms, would not show a correlation in the HSQC spectrum, confirming its substitution pattern. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei, which is vital for piecing together the carbon skeleton. columbia.edu Key expected correlations for this compound would include:

H-2 correlating to C1, C3, and C4.

H-3 protons correlating to C1 and C2.

H-4 protons correlating to C2. These correlations would definitively establish the connectivity of the cyclopropane ring and the position of all substituents.

Substituted cyclopropanes can exhibit conformational isomerism, though the barrier to rotation around C-C bonds is generally high. Dynamic NMR (DNMR) is a powerful technique for studying these processes when they occur on the NMR timescale. nih.govnih.gov For this compound, rotation around the C2-C4 bond could lead to different rotamers.

By acquiring NMR spectra at variable temperatures, one can observe changes in the line shape of the signals. At low temperatures, where the conformational exchange is slow, separate signals for each conformer might be observed. As the temperature increases, the rate of exchange increases, leading to broadening of the signals. At a sufficiently high temperature, the exchange becomes fast on the NMR timescale, and a single, averaged signal is observed. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the conformational exchange, providing valuable insight into the molecule's dynamic behavior and steric interactions. nih.govsemanticscholar.org

Isotopic labeling is a definitive method for tracing the fate of atoms through a chemical reaction, thereby elucidating reaction mechanisms. wikipedia.orgias.ac.in In reactions involving this compound, such as nucleophilic substitution or ring-opening reactions, stable isotopes like ¹³C or deuterium (²H) can be incorporated at specific positions.

For example, if studying a ring-opening reaction, one could synthesize the starting material with a ¹³C label at the C1 position. After the reaction, the position of the ¹³C label in the product, determined by ¹³C NMR or mass spectrometry, would reveal which bonds were broken and formed. This strategy provides unambiguous evidence for the proposed mechanistic pathway, distinguishing between different possibilities that might be difficult to discern otherwise. nih.gov This technique is particularly powerful for studying rearrangements where the carbon skeleton is altered. ias.ac.in

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. ulethbridge.ca

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. longdom.orgthermofisher.com For a molecule with the formula C₄H₅Cl₃, there are several possible structural isomers. HRMS can confirm the elemental composition, which is a critical piece of data in the identification process.

The presence of three chlorine atoms in this compound results in a characteristic isotopic pattern for the molecular ion (M⁺) peak. Due to the natural abundance of the ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes, the molecular ion will appear as a cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities. This isotopic signature is a powerful confirmation of the number of chlorine atoms in the molecule and its fragments. ulethbridge.ca

Interactive Table 2: Theoretical HRMS Data for this compound (C₄H₅Cl₃)

| Ion Formula | Isotope Composition | Calculated m/z |

| [C₄H₅³⁵Cl₃]⁺ | (³⁵Cl)₃ | 157.94568 |

| [C₄H₅³⁵Cl₂³⁷Cl]⁺ | (³⁵Cl)₂(³⁷Cl)₁ | 159.94273 |

| [C₄H₅³⁵Cl³⁷Cl₂]⁺ | (³⁵Cl)₁(³⁷Cl)₂ | 161.93978 |

| [C₄H₅³⁷Cl₃]⁺ | (³⁷Cl)₃ | 163.93683 |

Tandem mass spectrometry (MS/MS) is used to further investigate the structure of ions observed in the mass spectrum. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides detailed information about the molecule's connectivity and fragmentation pathways. libretexts.org

The fragmentation of this compound is expected to proceed through characteristic losses of chlorine-containing species. libretexts.org Key fragmentation pathways would likely include:

Loss of a chlorine radical (•Cl): [M - Cl]⁺. This is a common fragmentation for chlorinated compounds.

Loss of HCl: [M - HCl]⁺. This can occur via rearrangement.

Loss of the chloromethyl radical (•CH₂Cl): [M - CH₂Cl]⁺. This would result in a dichlorocyclopropyl cation.

Ring cleavage: The strained cyclopropane ring can cleave, leading to various acyclic fragment ions. docbrown.infodocbrown.info

By analyzing the masses and isotopic patterns of these fragment ions, the structure of the original molecule can be confirmed, and its gas-phase decomposition pathways can be understood.

Interactive Table 3: Predicted Major MS/MS Fragments of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 158/160/162/164 | [C₄H₅Cl₂]⁺ | •Cl |

| 158/160/162/164 | [C₄H₄Cl₂]⁺• | HCl |

| 158/160/162/164 | [C₃H₃Cl₂]⁺ | •CH₂Cl |

| 158/160/162/164 | [C₂H₂Cl]⁺ | C₂H₃Cl₂ |

Isotope Ratio Mass Spectrometry for Origin and Transformation Studies

CSIA of chlorine (δ³⁷Cl) and carbon (δ¹³C) can provide valuable information on:

Source Apportionment: Different synthetic pathways can result in distinct isotopic signatures in the final product. By analyzing the δ³⁷Cl and δ¹³C values of this compound found in environmental samples, it may be possible to trace it back to its origin or manufacturer.

Transformation Pathways: Abiotic and biotic degradation processes often exhibit kinetic isotope effects (KIEs), where molecules containing the lighter isotope react slightly faster than those with the heavier isotope. This leads to an enrichment of the heavier isotope in the remaining reactant pool. By monitoring the changes in the isotopic composition of this compound over time or along a reaction pathway, the extent and mechanism of transformation can be investigated. For instance, reductive dechlorination, a common degradation pathway for chlorinated compounds, has been shown to have significant chlorine and carbon isotope effects in other molecules. mdpi.com

The application of IRMS to this compound would involve the separation of the analyte from the sample matrix, typically by gas chromatography (GC), followed by combustion or high-temperature conversion to a simple gas (e.g., CO₂ for carbon, HCl for chlorine after conversion) which is then introduced into the isotope ratio mass spectrometer.

Table 1: Potential Applications of IRMS in the Study of this compound

| Application | Isotopic System | Information Gained |

| Source Identification | δ¹³C, δ³⁷Cl | Distinguishing between different synthetic batches or manufacturing processes. |

| Degradation Monitoring | δ¹³C, δ³⁷Cl | Assessing the extent of natural attenuation or a remediation process. |

| Mechanism Elucidation | δ¹³C, δ³⁷Cl | Differentiating between different degradation mechanisms (e.g., oxidation vs. reduction). |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are essential techniques for identifying functional groups and obtaining structural information about molecules. The vibrational modes of a molecule are sensitive to its geometry, bond strengths, and atomic masses.

Assignment of Characteristic Functional Group Frequencies

While a specific, fully assigned experimental IR and Raman spectrum for this compound is not publicly available, the expected characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule.

C-H Stretching: The C-H stretching vibrations of the cyclopropyl ring and the chloromethyl group are expected in the region of 3100-2900 cm⁻¹. The C-H bonds on the three-membered ring may appear at slightly higher frequencies compared to typical alkanes due to the increased s-character of the carbon orbitals.

CH₂ Scissoring and Twisting: The methylene group (CH₂) in the chloromethyl substituent and the cyclopropane ring will exhibit scissoring (bending) vibrations around 1450-1470 cm⁻¹ and twisting/wagging modes at lower frequencies.

Cyclopropane Ring Vibrations: The cyclopropane ring has characteristic breathing and deformation modes. The symmetric ring breathing mode is often observed in the Raman spectrum and can be found in the 1200-1250 cm⁻¹ region for similar cyclopropane derivatives. Other ring deformations occur at lower wavenumbers.

C-Cl Stretching: The carbon-chlorine stretching vibrations are highly dependent on the local molecular environment.

The geminal dichloro group (CCl₂) on the cyclopropane ring will have symmetric and asymmetric stretching modes. These are typically found in the 700-500 cm⁻¹ region. For gem-dichlorocyclopropanes, strong absorptions are often observed in this range.

The C-Cl stretch of the chloromethyl group (-CH₂Cl) is also expected in this region, generally between 730 and 650 cm⁻¹.

C-C Stretching: The C-C stretching vibrations of the cyclopropane ring are coupled and appear in the fingerprint region of the spectrum, typically between 1000 and 800 cm⁻¹.